8A-(chloromethyl)octahydroindolizine hydrochloride
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Overview
Description
8A-(chloromethyl)octahydroindolizine hydrochloride is a chemical compound with the molecular formula C9H17Cl2N. It is known for its unique structure, which includes a chloromethyl group attached to an octahydroindolizine ring. This compound is often used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
The synthesis of 8A-(chloromethyl)octahydroindolizine hydrochloride typically involves several steps. One common method includes the reaction of octahydroindolizine with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8A-(chloromethyl)octahydroindolizine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
8A-(chloromethyl)octahydroindolizine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8A-(chloromethyl)octahydroindolizine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This compound may also interact with various pathways involved in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
8A-(chloromethyl)octahydroindolizine hydrochloride can be compared with other similar compounds, such as:
8A-(bromomethyl)octahydroindolizine hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group.
8A-(iodomethyl)octahydroindolizine hydrochloride: Similar structure but with an iodomethyl group.
8A-(methyl)octahydroindolizine hydrochloride: Lacks the halogen atom, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which allows for a variety of chemical transformations .
Properties
IUPAC Name |
8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN.ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;/h1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKLPBUGJEHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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